Ethyl 2-amino-2-(2-iodophenyl)acetate
Description
Ethyl 2-amino-2-(2-iodophenyl)acetate is a synthetic α-amino ester derivative featuring a 2-iodophenyl group at the α-carbon. The iodine atom at the ortho position of the phenyl ring introduces steric bulk and electronic effects, making this compound a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H12INO2 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-iodophenyl)acetate |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3 |
InChI Key |
NSKDGDULZCZIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2-iodophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(2-iodophenyl)acetate with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the bromine atom with an amino group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2-iodophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-2-(2-iodophenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2-iodophenyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom in the compound may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The 2-iodophenyl group in the target compound creates significant steric hindrance compared to para-substituted analogs (e.g., 4-iodophenyl in ). This ortho substitution may hinder rotation around the C–C bond, affecting binding to biological targets .
- Ester Group : Methyl esters (e.g., ) exhibit faster hydrolysis rates than ethyl esters due to reduced steric protection, impacting metabolic stability in drug design.
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